molecular formula C22H21ClN2O4S B15343185 Methyl 5-[(3-chloropyridin-2-yl)amino]-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate

Methyl 5-[(3-chloropyridin-2-yl)amino]-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate

Cat. No.: B15343185
M. Wt: 444.9 g/mol
InChI Key: OQBGFYOFKXPCIK-UHFFFAOYSA-N
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Description

Methyl 5-[(3-chloropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate is a complex organic compound with the molecular formula C22H21ClN2O4S and a molecular weight of 444.93 g/mol . This compound is characterized by its unique structure, which includes a chloropyridinyl group, an ethylsulfonyl group, and a methylbiphenyl carboxylate moiety.

Preparation Methods

The synthesis of Methyl 5-[(3-chloropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate involves multiple steps, starting with the preparation of the chloropyridinyl intermediate. The reaction conditions typically include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-[(3-chloropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridinyl group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its effects within biological systems .

Comparison with Similar Compounds

Similar compounds include other biphenyl derivatives with varying substituents. For example:

  • Methyl 5-[(3-bromopyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate
  • Methyl 5-[(3-fluoropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate

These compounds share structural similarities but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of the chloropyridinyl and ethylsulfonyl groups in Methyl 5-[(3-chloropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate distinguishes it from its analogs .

Properties

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

methyl 3-[(3-chloropyridin-2-yl)amino]-5-(3-ethylsulfonylphenyl)-2-methylbenzoate

InChI

InChI=1S/C22H21ClN2O4S/c1-4-30(27,28)17-8-5-7-15(11-17)16-12-18(22(26)29-3)14(2)20(13-16)25-21-19(23)9-6-10-24-21/h5-13H,4H2,1-3H3,(H,24,25)

InChI Key

OQBGFYOFKXPCIK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C(=C2)NC3=C(C=CC=N3)Cl)C)C(=O)OC

Origin of Product

United States

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